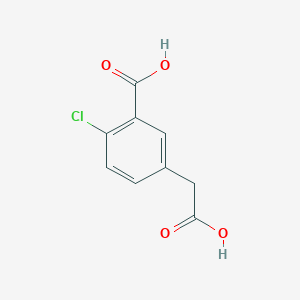

5-(Carboxymethyl)-2-chlorobenzoic acid

描述

属性

分子式 |

C9H7ClO4 |

|---|---|

分子量 |

214.60 g/mol |

IUPAC 名称 |

5-(carboxymethyl)-2-chlorobenzoic acid |

InChI |

InChI=1S/C9H7ClO4/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

InChI 键 |

DUQOSBWIZBTEIA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1CC(=O)O)C(=O)O)Cl |

产品来源 |

United States |

科学研究应用

Antimicrobial Activity

5-(Carboxymethyl)-2-chlorobenzoic acid has demonstrated significant antimicrobial properties, making it a candidate for use as a preservative in food products and pharmaceuticals. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A recent evaluation indicated that the compound showed minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Preliminary studies have indicated that it can induce cytotoxic effects on several cancer cell lines.

- Case Study : In vitro tests on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of this compound has shown promising results. It has been found to reduce pro-inflammatory cytokines in macrophage models.

- Case Study : Treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels by about 50% compared to control groups in LPS-stimulated macrophages .

Fluorescence Sensors

The compound can be utilized in the development of nanoscale metal-organic frameworks (MOFs) that serve as fluorescence sensors for detecting contaminants in food products. These sensors leverage the unique photophysical properties of the compound to achieve high sensitivity and selectivity.

- Application Insight : NMOFs incorporating this compound have shown effective quenching responses upon exposure to specific antibiotics, indicating their potential use in food safety monitoring .

Drug Delivery Systems

Due to its functional groups, this compound can be integrated into drug delivery systems designed to enhance the solubility and bioavailability of poorly soluble drugs.

Data Summary Table

| Application Type | Target Organism/Material | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

| Fluorescence Sensor | N/A | High sensitivity for antibiotic detection | 2021 |

相似化合物的比较

Chlorine Substituent Effects

- The ortho -chlorine in all listed compounds enhances electrophilic substitution resistance and stabilizes the carboxylic acid group via electron-withdrawing effects. This increases acidity compared to unsubstituted benzoic acid (pKa ~2.9 vs. ~4.2 for benzoic acid) .

- 5-Bromo-2-chlorobenzoic acid exhibits enhanced lipophilicity due to the bromine atom, making it suitable for cross-coupling reactions in drug synthesis .

Carboxymethyl Group Influence

- The carboxymethyl group in this compound introduces a second carboxylic acid moiety, significantly lowering the pKa (estimated ~2.5) and increasing water solubility compared to mono-carboxylic analogs. This dual-acid structure is advantageous for chelating metal ions in catalysis or polymer matrices .

Amino and Hydroxy Derivatives

- 5-Amino-2-chlorobenzoic acid demonstrates bioactivity in antimicrobial applications, with the amino group enabling Schiff base formation for coordination chemistry .

- 2-(Carboxymethyl)-5-hydroxybenzoic acid () shares functional similarities with the target compound, showing utility in metal-binding studies due to its hydroxyl and carboxymethyl groups .

常见问题

Q. What are the recommended synthetic routes for 5-(Carboxymethyl)-2-chlorobenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves carboxylation or Friedel-Crafts alkylation of pre-functionalized aromatic precursors. For example, chlorobenzoic acid derivatives can be synthesized via halogen-directed electrophilic substitution, followed by carboxymethylation using bromoacetic acid under basic conditions (pH 9–11) . Optimization includes:

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Compare H/C shifts with structurally analogous compounds (e.g., 2-chloro-5-nitrobenzoic acid) .

- IR : Identify characteristic carbonyl (1700–1720 cm) and C-Cl (750–800 cm) stretches .

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns against computational predictions (e.g., m/z tools in PubChem) .

Q. What strategies improve low yields in carboxylation steps for chlorobenzoic acid derivatives?

- Methodological Answer :

- Protecting Groups : Use tert-butyl esters to prevent decarboxylation during synthesis .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by 15–20% .

- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .

Q. How can HPLC validate the purity of this compound, and what parameters are optimal?

- Methodological Answer :

- Column : C18 reverse-phase (5 µm particle size, 250 mm length) .

- Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid for peak sharpness .

- Detection : UV at 254 nm for benzoic acid derivatives. Purity ≥98% is acceptable for biological assays .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

- Electrophilicity : The carboxymethyl group increases electron-withdrawing effects, directing nucleophiles to the para position .

- Solvent Effects : Implicit solvation models (e.g., COSMO) refine activation energy predictions in aqueous media .

Validate with kinetic studies (e.g., Hammett plots) to correlate computational and experimental rates.

Q. What metabolic pathways are hypothesized for this compound, and how can in vitro models test them?

- Methodological Answer : Based on structural analogs (e.g., 2-chlorobenzoic acid), primary pathways include:

- Phase I : Hydroxylation via cytochrome P450 enzymes (CYP2C9/3A4) .

- Phase II : Glycine conjugation at the carboxymethyl group, forming excretable metabolites .

Test using: - Hepatocyte Models : Human liver microsomes + NADPH cofactor to track metabolite formation (LC-MS/MS).

- Knockout Cell Lines : CRISPR-edited CYP isoforms to confirm enzyme specificity.

Q. How do electronic effects influence cross-coupling reactions involving this compound and aryl halides?

- Methodological Answer : The electron-withdrawing Cl and COOH groups activate the aromatic ring toward Suzuki-Miyaura couplings:

- Ligands : Bidentate ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) stabilize Pd(0) intermediates .

- Substituent Effects : Meta-directing groups require higher temperatures (120°C) for effective coupling .

Monitor regioselectivity via F NMR if fluorinated aryl halides are used.

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to reduce polarity gradients .

- Slow Evaporation : Maintain 4°C to favor nucleation.

- Co-crystallization : Add crown ethers to stabilize carboxylate groups via host-guest interactions .

Characterize crystals via X-ray diffraction and compare with predicted lattice parameters (e.g., Mercury CSD).

Data Contradiction Analysis

- Example : Conflicting IR spectra for carboxylate stretches may arise from tautomerism (enol vs. keto forms). Resolve via pH-dependent studies (neutral vs. alkaline conditions) and C NMR carbonyl carbon shifts .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。